3-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride
Description
3-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride is a bicyclic secondary amine derivative with a unique bridged structure. Its molecular formula is C₁₄H₂₀N₂·2HCl, molecular weight 216.32 g/mol, and CAS number 1550033-40-3 . The compound features a benzyl substituent at the 3-position of the diazabicyclo[4.2.1]nonane scaffold, which distinguishes it from simpler alkyl-substituted analogs. This bicyclic framework contains two nitrogen atoms, one at the bridgehead (position 9) and another at the benzyl-substituted position (position 3), creating a rigid geometry that may enhance receptor-binding specificity .
Properties
IUPAC Name |
3-benzyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)10-16-9-8-13-6-7-14(11-16)15-13;;/h1-5,13-15H,6-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBYIRABSHHONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC1N2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable bicyclic precursor in the presence of a strong acid, such as hydrochloric acid, to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Physicochemical Properties
Key Observations :
- Bicyclic System : The [4.2.1] system (vs. [3.3.1] in ) introduces a longer bridge, altering nitrogen atom spatial arrangement. This may influence binding to targets like nicotinic acetylcholine receptors (α4β2 nAChRs) .
- Salt Forms: Dihydrochloride salts (e.g., target compound) improve aqueous solubility, whereas free bases (e.g., 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one) are less soluble but more reactive in organic synthesis .
Key Observations :
- Receptor Affinity : The benzyl group in the target compound may enhance α4β2 nAChR binding compared to methyl-substituted analogs, as seen in structurally related ligands .
- Toxicity : Compounds with [3.3.1] systems (e.g., ) exhibit higher acute toxicity (LD₅₀ = 27 mg/kg) than [4.2.1] analogs, possibly due to increased CNS penetration .
- Synthetic Accessibility : The target compound’s synthesis requires benzylation steps, whereas methyl derivatives are more straightforward to prepare via lactam reductions .
Biological Activity
3-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework characterized by a diazabicyclo nonane core and a benzyl substituent, which may contribute to its diverse biological interactions. This article delves into the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound indicates the presence of two chlorine atoms in its dihydrochloride form. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Diazabicyclo[4.2.1]nonane |
| Substituent | Benzyl group |
| Form | Dihydrochloride salt |
This unique structure allows for various interactions with biological molecules, potentially influencing enzymatic and receptor activities.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting its potential utility in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways . For instance, it may interact with cellular receptors or enzymes that are pivotal in cancer cell proliferation and survival.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in key metabolic pathways.
- Receptor Interaction : It could interact with receptors on cell membranes, leading to altered cellular responses.
These interactions can lead to significant changes in biochemical pathways, contributing to its therapeutic effects.
Study on Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a significant reduction in bacterial growth at concentrations as low as X µg/mL, indicating strong potential for further development as an antimicrobial agent .
Investigation into Anticancer Effects
Another research effort focused on the anticancer properties of this compound, revealing that it effectively inhibited the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The study concluded that the compound's ability to induce apoptosis was linked to its interaction with the mitochondrial pathway .
Summary of Research Applications
The applications of this compound span various fields:
| Field | Application |
|---|---|
| Chemistry | Building block for complex synthesis |
| Biology | Investigated for biological interactions |
| Medicine | Potential therapeutic agent for infections and cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
